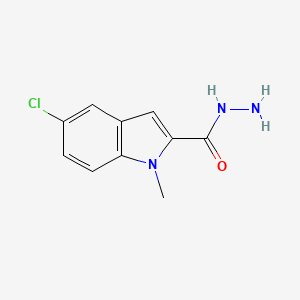

5-chloro-1-methyl-1H-indole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-1-methyl-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mécanisme D'action

Target of Action

5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, indicating that they can have a wide range of molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-chloro-1-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-1-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- In a study assessing antimicrobial efficacy, derivatives of 5-chloro-1-methyl-1H-indole-2-carbohydrazide exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

- The compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with diameter of inhibition zone (DIZ) values reaching up to 22 mm for certain derivatives .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | DIZ (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 21 | 0.25 |

| Bacillus subtilis | 22 | - |

| Escherichia coli | 19 | - |

| Pseudomonas aeruginosa | 18 | - |

| Candida albicans | 25 | - |

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly targeting pathways associated with melanoma and other cancers.

Key Findings:

- In vitro studies revealed that this compound induced significant apoptosis in A375 melanoma cells, with an IC50 value of 4.2 µM, suggesting potent anticancer properties .

- The compound's mechanism involves the inhibition of key protein kinases such as EGFR and CDK2, which are critical in cancer progression .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 4.2 | Induction of apoptosis |

| MCF-10A (Non-cancerous) | >50 | Non-cytotoxic at tested concentrations |

Biochemical Pathways

The biochemical pathways affected by this compound are extensive due to its structural characteristics.

Mechanisms of Action:

- Antiviral Activity: The compound has shown potential antiviral effects by inhibiting viral replication processes.

- Anti-inflammatory Effects: Its derivatives are being studied for their anti-inflammatory properties, which may have implications in treating chronic inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Antimicrobial Evaluation: A study demonstrated its efficacy against MRSA, establishing a correlation between structural modifications and enhanced biological activity .

- Anticancer Research: Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer cell lines, confirming its potential as a lead compound for developing new anticancer therapies .

- Biochemical Interaction Studies: Research involving molecular docking simulations illustrated how the compound interacts with target proteins at the molecular level, providing insights into its mode of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-chloro-3-phenyl-1H-indole-2-carbohydrazide

- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-chloro-1-methyl-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Indole derivatives are recognized for their ability to modulate multiple biochemical pathways, leading to a range of biological effects such as:

- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.

- Anticancer Activity : They exhibit antiproliferative effects against various cancer cell lines by targeting critical pathways such as the epidermal growth factor receptor (EGFR) and BRAF pathways.

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

The interactions of this compound with target proteins often involve the formation of hydrogen bonds and ionic interactions with key amino acids. This interaction is crucial for its function as an inhibitor in cancer therapies. For instance, studies have illustrated strong binding affinities between this compound and active sites of kinases involved in tumor growth regulation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A375 | 4.2 | Induces apoptosis and cell cycle arrest |

| HepG2 | 0.71 | Inhibits cell proliferation |

| MCF-7 | 1.88 | Targets estrogen receptors |

| NCI-H460 | 8.55 | Inhibits VEGF-induced proliferation |

These findings demonstrate the compound's potential as an anticancer agent through various mechanisms, including inducing apoptosis and inhibiting proliferation.

Case Studies

Several specific case studies highlight the effectiveness of this compound:

- Study on Anticancer Activity : A study assessed the compound's effects on A375 melanoma cells, revealing an IC50 value of 4.2 µM, indicating potent anticancer properties . The study noted that the compound induced significant apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against MRSA, showing that derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL, suggesting strong antimicrobial activity .

- Inhibition of Kinases : Research has identified that this compound can inhibit key protein kinases like EGFR and CDK2, which are crucial in cancer progression, further supporting its potential therapeutic applications .

Propriétés

IUPAC Name |

5-chloro-1-methylindole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBFSPIYQUKAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.